molecular formula C9H11NO3 B1205401 2-Isopropoxynitrobenzene CAS No. 38753-50-3

2-Isopropoxynitrobenzene

Cat. No.: B1205401
CAS No.: 38753-50-3
M. Wt: 181.19 g/mol
InChI Key: YGURTOHWDPSBAA-UHFFFAOYSA-N
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Description

2-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxynitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of potassium isopropoxide with 1-fluoro-2-nitrobenzene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxynitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 2-isopropoxyaniline.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Isopropoxynitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropoxynitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

    2-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxynitrobenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Butoxynitrobenzene: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.

Biological Activity

2-Isopropoxynitrobenzene, a compound with the chemical formula C₉H₁₁NO₃, is notable for its biological activities, particularly in the context of its nitro group. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isopropoxy group attached to a nitrobenzene ring. The presence of the nitro group significantly influences its reactivity and biological interactions. The compound is classified under nitroaromatic compounds, which are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to various mechanisms:

  • Enzymatic Reduction : Nitro groups undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biomolecules, potentially leading to toxic effects or therapeutic benefits .
  • Oxidative Stress : The reduction process can generate reactive oxygen species (ROS), contributing to oxidative stress in cells. This phenomenon is often linked to the cytotoxic effects observed with nitroaromatic compounds .
  • Cytochrome P450 Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. This interaction can influence the compound's pharmacokinetics and toxicity .

Toxicity Studies

Research on the toxicity of nitrobenzene derivatives highlights a correlation between structure and biological activity. For instance, studies have shown that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration:

Organism Concentration (µg/L) Effect Observed
Fathead minnow32,000No adverse effects
Selenastrum capricornutum10,300Inhibition of chlorophyll production
Daphnia magna27,00050% reduction in population

These findings suggest that while some concentrations may be safe, others can lead to significant ecological impacts .

Case Studies

  • Antimicrobial Activity : A study exploring the antimicrobial properties of nitro-substituted compounds found that derivatives like this compound exhibit bacteriostatic effects against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is essential for this activity .
  • Cancer Research : Investigations into the anticancer properties of nitro compounds have revealed potential applications of this compound as a prodrug. Its metabolites may exert cytotoxic effects on cancer cells through ROS generation .
  • Environmental Impact : The environmental persistence and toxicity of nitroaromatic compounds raise concerns regarding their ecological effects. Studies have documented the impact on aquatic organisms, emphasizing the need for careful monitoring .

Properties

IUPAC Name

1-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURTOHWDPSBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192032
Record name 2-Isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-50-3
Record name 1-(1-Methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxynitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Isopropoxy)-1-nitrobenzene (317 mg, 70%) was prepared from isopropyl alcohol (0.24 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(isopropoxy)aniline (198 mg, 75%) following general procedure B. N-(2-Isopropoxyphenyl)-N′-thiazolylurea (218 mg, 60%) was prepared from 2-(isopropoxy)aniline (198 mg, 01.3 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-nitrophenol (10 g, 71.9 mmol) and potassium carbonate (21.85 g, 158.1 mmol) in N,N-dimethylformamide:acetone (1:2, 150 mL) was heated under reflux and isopropyl bromide (14.8 mL, 158 mmol) was added dropwise (in 30 minutes) during reflux and stirred overnight. The reaction was cooled to room temperature and partitioned between water and ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (10% ethyl acetate:hexanes) to provide the title compound as a golden yellow oil (11.5 g, 88%). 1H NMR (300 MHz, CDCl3) δ 1.4 (d, 6H, J=6 Hz), 4.7 (septet, 1H, J=6 Hz), 6.98 (m, 1H), 7.09 (d, 1H, J=9 Hz), 7.45 (m, 1H), 7.78 (dd, 1H, 3 Hz); MS (DCI/NH3) m/e 182 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide acetone
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

2-(Isopropoxy)-1-nitrobenzene (317 mg, 70%) was prepared from isopropyl alcohol (0.24 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-isopropoxy)aniline (198 mg, 75%) following general procedure B. N-(2-Isopropoxyphenyl)-N′-thiazolylurea (218 mg, 60%) was prepared from 2-(isopropoxy)aniline (198 mg, 01.3 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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